molecular formula C24H20N4O3 B3898916 2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-nitrophenyl)-4(3H)-quinazolinone

2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-nitrophenyl)-4(3H)-quinazolinone

Cat. No. B3898916
M. Wt: 412.4 g/mol
InChI Key: IJOBWZNISQIVHB-DTQAZKPQSA-N
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Description

The compound “2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-nitrophenyl)-4(3H)-quinazolinone” is a complex organic molecule with the molecular formula C24H20N4O3 . It is also known by several other names, including 2-[(E)-2-[4-(Dimethylamino)phenyl]vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone .


Chemical Reactions Analysis

The chemical reactions involving this compound could not be found in the available resources . Detailed information about the chemical reactions of this compound would likely be found in scientific literature or specialized databases.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems, often in a biological context. Unfortunately, I was unable to find specific information on the mechanism of action for this compound .

Safety and Hazards

Information on the safety and hazards associated with a compound is crucial for handling and storage. Unfortunately, I was unable to find specific information on the safety and hazards of this compound .

Future Directions

The future directions for research on this compound could not be found in the available resources . This could include potential applications, areas of interest for further study, or possible modifications to the compound to enhance its properties.

properties

IUPAC Name

2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-(2-nitrophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3/c1-26(2)18-14-11-17(12-15-18)13-16-23-25-20-8-4-3-7-19(20)24(29)27(23)21-9-5-6-10-22(21)28(30)31/h3-16H,1-2H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOBWZNISQIVHB-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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